2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide
Description
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions and a urea-linked aniline moiety at the 2-position. The urea group (anilinocarbonylamino) enables hydrogen bonding, while the methyl groups enhance lipophilicity and steric stability.
Properties
IUPAC Name |
4,6-dimethyl-2-(phenylcarbamoylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-8-10(2)17-14(12(9)13(16)20)19-15(21)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,20)(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYDKDHXUAEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide typically involves the reaction of 4,6-dimethylnicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilinocarbonyl derivatives.
Scientific Research Applications
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The dimethylnicotinamide core can interact with enzymes involved in metabolic pathways, affecting their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs differ in substituent groups at the 2-position of the pyridine ring and modifications to the aniline moiety. Key examples include:
4,6-Dimethyl-2-(alkylthio)nicotinamides (4a–4d)
- Structure : 2-position substituted with thioalkyl groups (e.g., C3H7, C6H13) instead of the urea-aniline group.
- Synthesis: Synthesized via acid-catalyzed hydrolysis of 2-(alkylthio)nicotinonitriles, yielding moderate to high efficiency (, Fig. 2) .
4,6-Dimethyl-2-(([3-(trifluoromethyl)anilino]carbonyl)amino)nicotinamide (CAS 338975-96-5)
- Structure : Features a trifluoromethyl (-CF3) group on the aniline ring.
- Molecular Weight : 352.3 g/mol (C16H15F3N4O2), compared to the target compound’s 300.3 g/mol (C15H16N4O2).
2-hydroxy-N-{2-[2-(hydroxymethyl)piperidin-1-yl]ethyl}-4,6-dimethylnicotinamide (ChemBridge-19933638)
- Structure : A polar hydroxymethyl-piperidine-ethyl chain replaces the urea-aniline group.
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (Water) |
|---|---|---|---|---|---|
| 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide | C15H16N4O2 | 300.3 | Urea-aniline, 4,6-dimethyl | ~2.1 | Moderate |
| 4,6-Dimethyl-2-(C6H13S)nicotinamide (4c) | C12H20N2OS | 240.4 | Hexylthio, 4,6-dimethyl | ~3.8 | Low |
| CAS 338975-96-5 | C16H15F3N4O2 | 352.3 | Urea-(3-CF3-aniline), 4,6-dimethyl | ~3.2 | Low |
| ChemBridge-19933638 | C17H25N3O3 | 319.4 | Hydroxymethyl-piperidine-ethyl | ~1.5 | High |
- logP Trends : Thioalkyl derivatives (e.g., 4c) are more lipophilic than urea-linked analogs. The trifluoromethyl group in CAS 338975-96-5 increases logP compared to the target compound.
- Solubility : Polar groups (e.g., hydroxymethyl-piperidine in ChemBridge-19933638) enhance aqueous solubility, whereas hydrophobic substituents (e.g., -CF3, thioalkyl) reduce it.
Biological Activity
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a nicotinamide backbone with an anilinocarbonyl group. Its molecular formula is C13H14N4O2, and it possesses distinct functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies suggest that it may inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .
- Receptor Modulation : It may interact with receptors that are crucial for various physiological processes, potentially modulating their activity and influencing cellular responses.
- Signal Transduction Interference : The compound could affect signal transduction pathways, leading to altered cellular responses that may have therapeutic implications.
Biological Activity and Therapeutic Applications
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Against Cancer Cells : A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Molecular dynamics simulations have suggested that the compound's interaction with HDACs leads to significant changes in gene expression profiles associated with tumor suppression .
- In Vivo Efficacy : Animal models have shown promising results regarding the antitumor efficacy of this compound, with significant tumor reduction observed in treated subjects compared to controls.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
